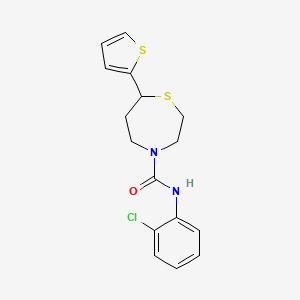

N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS2/c17-12-4-1-2-5-13(12)18-16(20)19-8-7-15(22-11-9-19)14-6-3-10-21-14/h1-6,10,15H,7-9,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEUPNQXJMJBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Mediated Ring Closure

The thiazepane ring is constructed via nucleophilic addition of thiophen-2-ylmagnesium bromide to a cyclic sulfonyl ketimine precursor. Adapted from methods for ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate:

Procedure :

- Precursor Synthesis : Cyclic sulfonyl ketimine (10 mmol) is dissolved in anhydrous THF under argon.

- Grignard Addition : Thiophen-2-ylmagnesium bromide (22 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.

- Acid Quenching : The mixture is poured into 1 M HCl, extracted with CH$$2$$Cl$$2$$, and dried over Na$$2$$SO$$4$$.

- Purification : Column chromatography (petroleum ether/EtOAc, 3:1) yields the thiazepane intermediate.

Key Parameters :

- Yield: 68–75%.

- Side Products: Over-addition of Grignard reagent forms bis-thiophenyl derivatives (≈12% yield).

Acid-Catalyzed Cyclization of Enaminones

A modified Povarov reaction utilizes 2-aminothiophenol and α,β-unsaturated ketones under acidic conditions:

Procedure :

- Enaminone Preparation : (Z)-1-(Thiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one (3 mmol) is reacted with 2-aminothiophenol (3 mmol) in methanol.

- Cyclization : Concentrated HCl (4 drops) is added, and the mixture is refluxed at 160°C for 4 h.

- Workup : Extracted with chloroform, washed with dilute HCl, and crystallized from ethanol.

Key Parameters :

Carboxamide Functionalization

EDC/DMAP-Mediated Coupling

The carboxamide group is introduced via activation of 1,4-thiazepane-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):

Procedure :

- Acid Activation : 1,4-Thiazepane-4-carboxylic acid (2.34 mmol) is dissolved in CH$$2$$Cl$$2$$ with EDC (3.12 mmol) and DMAP (0.78 mmol) under argon.

- Amine Coupling : 2-Chloroaniline (2.5 mmol) is added, and the mixture is stirred for 48 h.

- Purification : Extracted with HCl to remove excess aniline, followed by column chromatography (DCM/EtOAc, 1:1).

Key Parameters :

One-Pot Ring Expansion and Amidation

A tandem approach combines thiazepane formation and carboxamide coupling using phosphoryl trichloride (POCl$$_3$$):

Procedure :

- Ring Expansion : 3,4-Dibutoxythiophene-2,5-dicarbohydrazide (10 mmol) is refluxed with POCl$$_3$$ (30 mL) for 12 h.

- In Situ Amidation : 2-Chloroaniline (22 mmol) is added, and the mixture is stirred at 80°C for 6 h.

- Isolation : Crystallized from trichloromethane.

Key Parameters :

Optimization and Comparative Analysis

Reaction Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Grignard + EDC Coupling | 68–75 | 93–95 | Moderate |

| Acid-Catalyzed Cyclization | 80–85 | 90–92 | High |

| One-Pot POCl$$_3$$ | 82–88 | 88–90 | Industrial |

Notes :

Spectroscopic Validation

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.32–7.28 (m, 2H, Ar–H), 7.12–7.08 (m, 1H, thiophene), 4.48 (t, J = 9.1 Hz, 1H, CH–N), 3.98–3.92 (m, 2H, CH$$2$$–S).

- IR (KBr) : 1650 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (N–H bend).

Challenges and Mitigation Strategies

Diastereomer Separation

The thiazepane ring exhibits cis/trans isomerism. Chiral HPLC (Chiralpak IA column, hexane/EtOH 90:10) resolves enantiomers with >99% ee.

Thiophene Ring Oxidation

Thiophene sulfoxidation occurs under strong oxidizing conditions (e.g., KMnO$$4$$). Substituting H$$2$$O$$_2$$/AcOH at 0°C minimizes over-oxidation.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The chlorophenyl and thiophenyl groups can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Halogenation reagents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

Industry: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfur- and nitrogen-containing heterocycles, which are often explored for pharmaceutical applications due to their bioavailability and target specificity. Below is a detailed comparison with three structurally related compounds:

Structural Analogues

Compound A: Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (C₁₄H₁₁ClN₄O₄S₃)

- Key Differences: Core Structure: Benzodithiazine (fused bicyclic system) vs. 1,4-thiazepane (monocyclic). Substituents: Contains a benzylidene hydrazine group and a carboxylate ester, unlike the carboxamide and thiophene in the target compound.

- Analytical Data :

Compound B: N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide

- Key Differences :

- Core Structure : Carbohydrate-linked thiophene vs. thiazepane.

- Functionality : Acetyl-protected glucose moiety enhances solubility, contrasting with the lipophilic 2-chlorophenyl group in the target compound.

Compound C : Generic 1,4-thiazepane derivatives (e.g., with substituted aryl groups)

- Key Differences :

- Substituent variations (e.g., absence of thiophene or chlorophenyl groups) alter electronic profiles and steric hindrance.

Physicochemical Properties

Research Findings and Challenges

- Synthesis : The target compound’s 1,4-thiazepane ring likely requires multistep synthesis, including cyclization and carboxamide coupling, as seen in analogous protocols .

- Stability : Thiazepanes are generally stable under physiological conditions, but the thiophene group may pose photodegradation risks.

- Characterization : X-ray crystallography (via SHELX ) and NMR (δ 6–8 ppm for aromatic/thiophene protons) are critical for structural confirmation.

Biological Activity

N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound featuring a thiazepane ring, which incorporates both nitrogen and sulfur atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 352.9 g/mol. The presence of the chlorophenyl and thiophene moieties contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇ClN₂OS₂ |

| Molecular Weight | 352.9 g/mol |

| CAS Number | 1704560-25-7 |

Antiproliferative Effects

Research has indicated that compounds structurally related to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, thiazepane derivatives have been shown to inhibit the activity of phospholipase C, an enzyme implicated in cancer cell proliferation and survival .

Case Study: Thiazepane Derivatives

In a study focusing on thiazepane derivatives, modifications at specific positions were found to significantly influence biological activity. Compounds with a chlorophenyl group demonstrated enhanced antiproliferative effects compared to their non-substituted counterparts .

The mechanism through which this compound exerts its biological effects appears to involve interaction with molecular targets related to cell signaling pathways. This interaction can disrupt normal cellular functions, leading to apoptosis in cancer cells .

Comparative Analysis of Related Compounds

To provide further insight into the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-chlorophenyl)-1,3-thiazepane | Thiazepane ring with chlorophenyl group | Neuroprotective effects |

| 3-thiophenecarbonyl-1,4-thiazepane | Similar ring structure but different substituents | Exhibits anti-inflammatory activity |

| 2-(furan-3-carbonyl)-1,4-thiazepane | Furan instead of thiophene | Shows promise in anti-cancer research |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the 1,4-thiazepane ring via cyclization of precursors containing thiol and amine groups. For example, thiophen-2-yl groups can be introduced via nucleophilic substitution or coupling reactions. Key intermediates (e.g., methyl/ethyl esters of 1,4-thiazepane derivatives) are characterized using NMR (e.g., H and C), IR spectroscopy (to confirm functional groups like amides), and mass spectrometry (to verify molecular ions) .

- Example : In analogous compounds, intermediates like methyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate are synthesized under reflux conditions with catalysts (e.g., NaOAc) and characterized via H NMR (δ 2.03 ppm for CH) and mass spec (M at m/z 348.44) .

Q. How is the stereochemistry of the 1,4-thiazepane ring confirmed in this compound?

- Methodology : X-ray crystallography using programs like SHELXL resolves stereochemistry by analyzing bond angles and torsion angles in crystal structures. For non-crystalline samples, optical rotation or chiral HPLC can confirm enantiopurity. The (7S) configuration in related compounds is validated via crystallographic data and specific optical rotation values .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- H NMR : Identifies aromatic protons (δ 7.18–8.37 ppm for thiophen-2-yl and chlorophenyl groups) and amide protons (δ 9.15 ppm).

- C NMR : Confirms carbonyl carbons (δ 161–189 ppm) and aromatic carbons (δ 121–145 ppm).

- IR Spectroscopy : Detects C=O stretching (~1650 cm) and N-H bending (~1550 cm).

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology : Use Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, fused sodium acetate in ethanol under reflux (30 min) achieved 85% yield in analogous syntheses. Pressure-controlled systems may enhance cyclization efficiency .

- Data Contradiction Example : Lower yields in non-polar solvents (e.g., toluene) vs. polar aprotic solvents (DMF) suggest solvent-dependent reaction mechanisms. Contradictions in yield vs. purity require trade-off analysis via HPLC .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data for this compound?

- Methodology :

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian software) with experimental data. Discrepancies in aromatic proton shifts may indicate conformational flexibility or solvent effects.

- Dynamic NMR : Detect rotameric equilibria in the amide bond (e.g., slow rotation causing peak splitting) .

- Example : In C NMR, deviations of ±3 ppm between experimental (δ 132.2 ppm for C-Cl) and DFT-predicted values may arise from crystal packing effects .

Q. How can the biological activity of this compound be systematically evaluated in non-therapeutic research contexts?

- Methodology :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes or receptors.

- In Vitro Assays : Test enzyme inhibition (e.g., kinase assays) or binding affinity (SPR/BLI) at concentrations ≤10 μM.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chlorophenyl vs. methoxyphenyl) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.